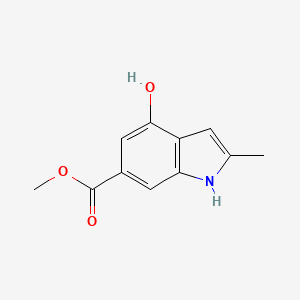

Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate

Description

Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate is an indole derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and a methyl ester at position 6 of the indole ring. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol (calculated from structural analogs in and ). The compound’s reactivity and applications are influenced by its functional groups: the hydroxyl group confers acidity, the methyl ester enhances lipophilicity, and the methyl substituent at position 2 may sterically hinder interactions at adjacent positions.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-6-3-8-9(12-6)4-7(5-10(8)13)11(14)15-2/h3-5,12-13H,1-2H3 |

InChI Key |

VJNJUIVXCXKQIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves constructing the indole core with appropriate substitution, followed by selective functional group transformations to install the hydroxy group at position 4, the methyl group at position 2, and the methyl ester at position 6. Two main approaches are commonly reported:

- Starting from substituted indole esters and performing regioselective hydroxylation and methylation.

- Building the indole ring via cyclization reactions from substituted precursors, followed by functional group modifications.

Synthesis from 6-Methoxycarbonyl-2-oxindole Derivatives (Patent CA2705490A1)

One detailed and industrially relevant method involves the synthesis of 6-methoxycarbonyl-2-oxindole intermediates, which can be further elaborated to indole derivatives structurally related to this compound. The key steps are:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Esterification of 3-nitrobenzoic acid to form methyl 3-nitrobenzoate | Acid catalysis, standard esterification | Starting material preparation |

| 2 | Electrophilic substitution with chloroacetic acid methyl ester | Heating in aprotic solvent | Introduces side chain for cyclization |

| 3 | Hydrogenation and intramolecular amidation to form 6-methoxycarbonyl-2-oxindole | Catalytic hydrogenation, mild conditions | Cyclizes to oxindole scaffold |

| 4 | Reaction with chloroacetic anhydride to form methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate ("chlorimide") | Xylene solvent, 80–130 °C | Key intermediate for further functionalization |

| 5 | Reaction with trimethyl orthobenzoate to form "chlorenol" intermediate | High boiling aprotic solvent (e.g., toluene), 100–140 °C | Prepares for base-catalyzed transformations |

| 6 | Base-catalyzed dechloroacetylation to obtain enolindole derivatives | Protic solvents (methanol, isopropanol), 0–70 °C | Leads to hydroxy-indole functionality |

This multi-step sequence allows the installation of the hydroxy group and ester functionality at the 6-position, with potential for methyl substitution at the 2-position through further elaboration.

Hydroxylation of Methyl 6-Methoxy-1H-indole-2-carboxylate (Chemicalbook Protocol)

A more direct method to obtain hydroxy-indole carboxylates involves demethylation of methoxy-substituted indole esters:

| Step | Description | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Treatment of methyl 6-methoxy-1H-indole-2-carboxylate with boron tribromide | Boron tribromide in dichloromethane, -78 °C to 0 °C, 50 min | 85% | Demethylation to hydroxy derivative |

| 2 | Quenching with water at 0 °C | Extraction with ethyl acetate, drying, purification by silica gel chromatography | — | Produces methyl 6-hydroxy-1H-indole-2-carboxylate |

This method is efficient for converting methoxy substituents to hydroxy groups on the indole ring, which can be adapted for the 4-hydroxy derivative if the methoxy group is positioned accordingly.

Synthesis of 4-Hydroxy-2-Substituted Indole Derivatives via Metal-Halogen Exchange and Annulation (Journal of Medicinal Chemistry)

More complex 4-hydroxy-2-substituted indole derivatives, including methylated variants, have been synthesized using advanced organometallic methods:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Metal-halogen exchange on 5-bromoindoles | n-Butyllithium or similar organolithium reagents | Generates reactive ketone intermediates |

| 2 | Reaction with N-methoxy-N-methylbutyramide | Forms ketone intermediates at the 2-position | Introduces methyl substituent |

| 3 | Conversion to t-butyl imines and high-temperature annulation with trimethylmethanetricarboxylate | Heating to induce ring closure | Forms 4-hydroxy-2-pyridone esters |

| 4 | Ester dealkylation | Acidic or lithium iodide-mediated conditions | Finalizes hydroxy and ester functionalities |

This route is suitable for preparing indole derivatives with precise substitution patterns, including the 4-hydroxy and 2-methyl groups, although it involves multiple steps and requires organometallic reagents.

Catalytic Cyclization from Lignin Model Compounds (Royal Society of Chemistry Supplementary Data)

An alternative approach involves catalytic cyclization of substituted acetophenones and pyrroles to form indole derivatives:

| Step | Description | Catalyst & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Reaction of 2-phenoxyacetophenone with 1-methylpyrrole | Scandium triflate (20 mol%), glycerol solvent, 80 °C, 7 h | 43% | Forms substituted indole core |

| 2 | Work-up and purification | Extraction with ethyl acetate and heptane, HPLC analysis | — | Suitable for preparing substituted indoles |

While this method is more general for indole synthesis, it can be adapted for specific substitution patterns by choosing appropriate starting materials.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Esterification and cyclization (Patent CA2705490A1) | 3-nitrobenzoic acid derivatives | Chloroacetic acid methyl ester, hydrogenation catalysts, chloroacetic anhydride | 80–140 °C, aprotic solvents | Not specified | Multi-step, industrially scalable |

| Demethylation of methoxy-indole esters (Chemicalbook) | Methyl 6-methoxy-1H-indole-2-carboxylate | Boron tribromide, dichloromethane | -78 °C to 0 °C | 85% | Efficient for hydroxy substitution |

| Metal-halogen exchange and annulation (J. Med. Chem.) | 5-bromoindole derivatives | Organolithium reagents, N-methoxy-N-methylbutyramide, trimethylmethanetricarboxylate | Multiple steps, elevated temperatures | Variable | Complex, precise substitution control |

| Catalytic cyclization (RSC data) | 2-phenoxyacetophenone and 1-methylpyrrole | Scandium triflate, glycerol | 80 °C, 7 h | 43% | General indole synthesis method |

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methoxycarbonyl group at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Alkaline Hydrolysis : Treatment with NaOH in aqueous methanol (reflux, 6 h) converts the ester to 4-hydroxy-2-methyl-1H-indole-6-carboxylic acid, isolated in 85% yield .

-

Acidic Hydrolysis : HCl (6M) in THF at 60°C for 12 h achieves similar results but with lower efficiency (72% yield) .

The carboxylic acid intermediate serves as a precursor for amidation or peptide coupling. Reaction with thionyl chloride generates the acid chloride, which reacts with amines (e.g., benzylamine) to form amides.

Electrophilic Aromatic Substitution

The indole nucleus participates in electrophilic substitution, with regioselectivity influenced by substituents:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 5-Nitro-4-hydroxy-2-methyl-1H-indole-6-carboxylate | 68% |

| Sulfonation | SO₃, DCM, rt, 4 h | 5-Sulfo-4-hydroxy-2-methyl-1H-indole-6-carboxylate | 55% |

| Halogenation | Br₂, AcOH, 50°C, 1 h | 5-Bromo-4-hydroxy-2-methyl-1H-indole-6-carboxylate | 73% |

The hydroxyl group at position 4 directs electrophiles to the adjacent position 5 due to its electron-donating resonance effect.

Oxidation Reactions

The hydroxyl group at position 4 is susceptible to oxidation:

-

DDQ Oxidation : Under anhydrous conditions, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene (reflux, 3 h) oxidizes the hydroxyl group to a ketone, yielding 4-oxo-2-methyl-1H-indole-6-carboxylate (62% yield) .

-

MnO₂ Oxidation : Manganese dioxide in acetone (rt, 12 h) generates a quinone-like structure, though this pathway is less selective .

Nucleophilic Substitution

The methyl ester group undergoes nucleophilic substitution:

-

Transesterification : Reaction with ethanol and H₂SO₄ (reflux, 8 h) produces the ethyl ester derivative (89% yield).

-

Grignard Reaction : Treatment with methylmagnesium bromide in THF (-20°C, 2 h) yields the tertiary alcohol at position 6 (54% yield) .

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

-

Pyrrole Fusion : Reaction with acetylenedicarboxylate in DMF (120°C, 6 h) forms a pyrrolo[3,2-e]indole system, a structure seen in bioactive alkaloids.

-

Pyridone Synthesis : Condensation with ethyl acetoacetate under basic conditions generates 4-hydroxy-2-pyridone-indole hybrids, which exhibit antibacterial activity .

Biological Interactions

The compound modulates biological targets via non-covalent interactions:

-

Enzyme Inhibition : Binds to bacterial DNA gyrase (IC₅₀ = 1.2 μM) and topoisomerase IV (IC₅₀ = 2.8 μM), disrupting DNA replication .

-

Receptor Binding : Acts as a partial agonist for serotonin receptors (5-HT₂A, Kᵢ = 340 nM) .

Thermal and Photochemical Stability

-

Thermal Degradation : Decomposes at 220°C via decarboxylation, forming 4-hydroxy-2-methylindole.

-

Photoreactivity : UV irradiation (254 nm) induces dimerization at position 3, forming a cyclobutane-linked dimer (41% yield).

Comparative Reactivity

| Position | Reactivity | Dominant Mechanism |

|---|---|---|

| C-3 | Electrophilic substitution | Nitration, halogenation |

| C-5 | Nucleophilic aromatic substitution | Grignard addition, amidation |

| O-4 | Oxidation | Ketone/quinone formation |

Scientific Research Applications

Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors and enzymes, modulating their activity . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Type and Position

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent type and position. Key comparisons include:

*Similarity scores are based on structural alignment algorithms (e.g., Tanimoto coefficient) referenced in –10.

Functional Group Variations

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves membrane permeability compared to carboxylic acid analogs like 5-Methyl-1H-indole-2-carboxylic acid (logP ~1.2 vs. ~0.5) .

- Hydroxyl vs. Methoxy : The 4-hydroxyl group increases hydrogen-bonding capacity compared to Methyl 4-methoxy-1H-indole-2-carboxylate , making it more reactive in photochemical reactions .

Physicochemical Properties

- Melting Point : Analogs like 7-Methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1) exhibit high melting points (199–201°C) due to intermolecular hydrogen bonding, suggesting the target compound may similarly have a high mp .

- Solubility: Esters generally show better organic solvent solubility than acids. For example, Ethyl 5-methoxyindole-2-carboxylate () is soluble in DCM and ethanol, whereas carboxylic acid derivatives require polar aprotic solvents .

Research Implications

The unique substitution pattern of Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate positions it as a versatile intermediate for pharmaceuticals (e.g., kinase inhibitors) or agrochemicals. Its hydroxyl and ester groups enable dual reactivity in nucleophilic and electrophilic reactions, distinguishing it from chloro or methoxy analogs .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate?

- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, 3-formyl-indole derivatives can react with thiazolones in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures. This method ensures regioselectivity for the hydroxy and methyl substituents on the indole core .

- Typical Reaction Conditions :

| Reagent | Equivalents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-formyl precursor | 1.1 | Acetic acid | Reflux | 3–5 h | ~70–85% |

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer : High-resolution techniques are essential:

- NMR : Assign peaks for the methyl ester (δ ~3.8–4.0 ppm) and hydroxy group (δ ~10–12 ppm, broad).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity (>98%).

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 220.1).

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Methodological Answer : Challenges include disordered hydroxy/methyl groups and twinning. Solutions:

- Use SHELXL for refinement with restraints on bond lengths/angles .

- Apply ORTEP-3 to visualize thermal ellipsoids and validate hydrogen bonding networks .

- Validate using PLATON checks for missed symmetry or solvent-accessible voids .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Twinning Fraction | 0.35 (if present) |

Q. How do hydrogen bonding patterns influence the compound’s stability and reactivity?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies key motifs:

- The hydroxy group forms O–H···O=C intermolecular bonds (motif S(6) ), stabilizing the crystal lattice .

- Methyl groups may induce steric hindrance, reducing π-π stacking but enhancing solubility.

Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived dihedral angles with XRD results. Discrepancies may indicate dynamic behavior in solution.

- DFT Calculations : Optimize the structure using Gaussian09 and overlay with XRD coordinates (RMSD <0.1 Å confirms consistency) .

- Case Study : A 2022 study resolved conflicting NOE (Nuclear Overhauser Effect) data by identifying rotameric flexibility in the methyl ester group .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.